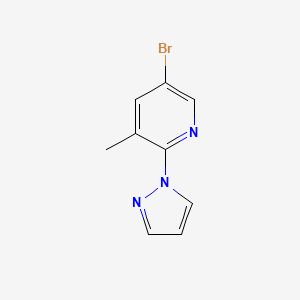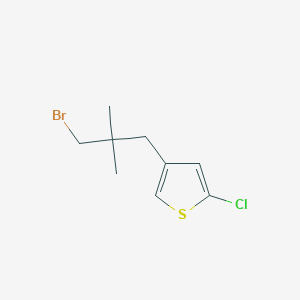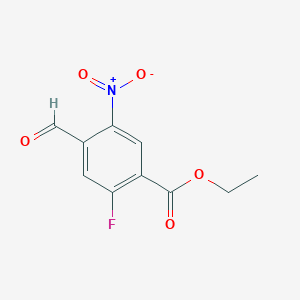![molecular formula C11H23N3 B13232259 (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine](/img/structure/B13232259.png)
(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{2,7-Diazaspiro[35]nonan-2-yl}ethyl)dimethylamine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine involves its interaction with specific molecular targets, such as proteins involved in cellular signaling pathways. The compound can bind to these targets, modulating their activity and leading to desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide
Highlighting Uniqueness
Compared to similar compounds, (2-{2,7-Diazaspiro[3.5]nonan-2-yl}ethyl)dimethylamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-(2,7-diazaspiro[3.5]nonan-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H23N3/c1-13(2)7-8-14-9-11(10-14)3-5-12-6-4-11/h12H,3-10H2,1-2H3 |
InChI Key |
VNBLMNCQDVRJMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


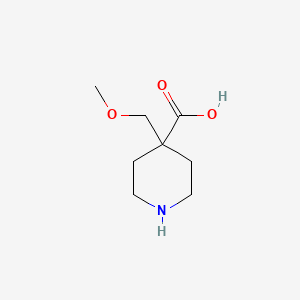
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B13232182.png)
![2-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13232195.png)
![N-{1-[2-(difluoromethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B13232209.png)
![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)
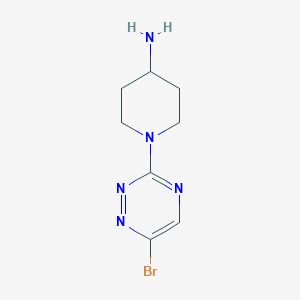
![[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)
![1-(4-Bromophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13232225.png)

